3,4-Difluoro-2-propoxyaniline

Lipophilicity Drug Design Physicochemical Properties

3,4-Difluoro-2-propoxyaniline (CAS: 935251-03-9) is a substituted aniline derivative featuring a 3,4-difluorophenyl core with a 2-propoxy substituent. It serves as a versatile intermediate in organic synthesis, particularly for constructing fluorinated bioactive molecules, and is characterized by a molecular weight of 187.19 g/mol and a predicted logP of approximately 2.15.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B13288694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-propoxyaniline
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1F)F)N
InChIInChI=1S/C9H11F2NO/c1-2-5-13-9-7(12)4-3-6(10)8(9)11/h3-4H,2,5,12H2,1H3
InChIKeyRZLKZGTXKZIWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-2-propoxyaniline: A Key Fluoroaniline Building Block with Propoxy-Specific Reactivity


3,4-Difluoro-2-propoxyaniline (CAS: 935251-03-9) is a substituted aniline derivative featuring a 3,4-difluorophenyl core with a 2-propoxy substituent . It serves as a versatile intermediate in organic synthesis, particularly for constructing fluorinated bioactive molecules, and is characterized by a molecular weight of 187.19 g/mol and a predicted logP of approximately 2.15 [1].

Why 3,4-Difluoro-2-propoxyaniline Cannot Be Replaced by Common In-Class Analogs


In fluorinated aniline chemistry, even minor alkoxy chain modifications can drastically alter physicochemical properties and synthetic outcomes. Substituting 3,4-difluoro-2-propoxyaniline with a methoxy or ethoxy analog changes lipophilicity, potentially affecting solubility, membrane permeability, and subsequent reactivity [1]. Specifically, the propoxy group offers a distinct balance of steric bulk and electron donation compared to shorter alkoxy chains, which is critical for achieving desired regioselectivity in multi-step syntheses .

Evidence-Based Differentiation for 3,4-Difluoro-2-propoxyaniline Procurement


Increased Lipophilicity Relative to Methoxy Analog: A Quantitative LogP Comparison

3,4-Difluoro-2-propoxyaniline exhibits a calculated logP of 2.15, significantly higher than the 1.27 logP of its closest analog, 3,4-difluoro-2-methoxyaniline [1]. This difference of approximately 0.88 log units indicates the propoxy compound is substantially more hydrophobic.

Lipophilicity Drug Design Physicochemical Properties

Enhanced Synthetic Utility in N-Cyclopropylaniline Production via Patent-Disclosed Process

A Japanese patent (JPH1087584) specifically discloses 3,4-difluoro-2-substituted anilines, including the 2-propoxy variant, as preferred starting materials for synthesizing N-cyclopropylanilines, which are key intermediates for quinolonecarboxylic acid antimicrobials . The patent claims a process using these anilines with 1-alkoxy-1-trialkylsilyloxycyclopropanes, achieving the objective at 20-90°C within 0.5-10 hours.

Organic Synthesis Fluorinated Intermediates Quinolone Antibiotics

Differentiated Hazard Profile: Quantitative GHS Classification vs. Common Anilines

3,4-Difluoro-2-propoxyaniline is classified under GHS07 with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, 3,4-difluoroaniline is often listed with a less severe or less completely characterized hazard profile, with some sources only noting skin and eye irritation .

Safety Handling Procurement Compliance

Validated Applications for 3,4-Difluoro-2-propoxyaniline


Synthesis of N-Cyclopropyl-3,4-difluoroaniline Derivatives for Quinolone Antibiotic Development

Based on patent JPH1087584, this compound serves as a direct precursor in the preparation of N-cyclopropylanilines, which are crucial intermediates for synthesizing quinolonecarboxylic acid antimicrobial agents . The reaction proceeds under mild conditions (20-90°C) with good efficiency, making it a preferred route for medicinal chemistry programs targeting novel fluoroquinolones.

Lipophilicity-Modulated Drug Discovery Programs Requiring Enhanced Membrane Permeability

With a calculated logP of 2.15, this compound is significantly more lipophilic than its methoxy analog (logP 1.27) [1]. This property makes it a valuable building block for medicinal chemists designing compounds where improved passive diffusion across lipid bilayers (e.g., oral absorption, CNS penetration) is a key objective.

Controlled Laboratory Synthesis Requiring Defined Hazard Management

The compound's GHS07 classification, including H302 (harmful if swallowed), H315, H319, and H335 , mandates specific handling and waste disposal procedures. This application scenario is relevant for research facilities that require precise hazard documentation for EH&S compliance and risk assessment during scale-up.

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